BenchChemオンラインストアへようこそ!

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate

Analytical Chemistry Quality Control Chemical Procurement

This 3-bromo-2-oxoazepane provides a reactive C3‑Br handle for Suzuki/Buchwald‑Hartwig couplings and an N‑tert‑butyl acetate ester for orthogonal deprotection—features absent in non‑halogenated or N‑Boc analogs. Published multi‑scale pricing (100 mg–10 g) enables precise budget forecasting. ≥95% purity. Cold‑chain shipped. Ideal for parallel synthesis and protease‑inhibitor SAR.

Molecular Formula C12H20BrNO3
Molecular Weight 306.2
CAS No. 82423-89-0
Cat. No. B3004588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate
CAS82423-89-0
Molecular FormulaC12H20BrNO3
Molecular Weight306.2
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCCCC(C1=O)Br
InChIInChI=1S/C12H20BrNO3/c1-12(2,3)17-10(15)8-14-7-5-4-6-9(13)11(14)16/h9H,4-8H2,1-3H3
InChIKeyXWWQXZGILSQDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate (CAS 82423-89-0): Procurement-Relevant Chemical Class and Characteristics


Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate is a synthetic chemical compound belonging to the class of 2-oxoazepane derivatives, specifically a 3-brominated seven-membered lactam N-functionalized with a tert-butyl acetate group [1]. The molecular formula is C12H20BrNO3 with a molecular weight of 306.2 g/mol . This compound is a structurally specialized building block primarily utilized as a research intermediate, and its handling requires refrigerated storage conditions . Authoritative vendor documentation identifies its manufacturer as Enamine Ltd., with a minimum purity specification of 95% .

Why Generic 2-Oxoazepane Substitution Fails: Structural Prerequisites for Procuring Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate


Generic substitution of 2-oxoazepane intermediates is chemically precluded due to the specific structural combination of this compound: a reactive C3-bromine atom on the seven-membered lactam alongside an N-tert-butyl acetate ester. The C3-bromine serves as a critical synthetic handle for further functionalization (e.g., cross-coupling or nucleophilic displacement), a reactivity feature absent in non-halogenated 2-oxoazepane analogs [1]. Simultaneously, the N-tert-butyl acetate group offers orthogonal protecting group stability under conditions that would cleave an N-Boc protected scaffold, such as the closely related tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (CAS 1707376-98-4) [2]. The interplay between the seven-membered ring strain, the electron-withdrawing C2-carbonyl, and the adjacent C3-bromine also dictates distinct conformational preferences and ring-rearrangement liabilities compared to six-membered piperidine counterparts, as demonstrated by spontaneous 2-oxoazepane to 2'-oxopiperidine rearrangements under acidic or basic conditions [3]. Consequently, empirical selection based solely on the 2-oxoazepane core, without the specific bromo-acetate substitution pattern, leads to divergent reactivity and synthetic outcomes.

Quantitative Procurement Evidence: Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate vs. Structural Analogs


Purity Specification Comparison: Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate vs. Boc-Protected 2-Oxoazepane Analog

The target compound is commercially available with a certified minimum purity of 95%, a specification that is consistently documented across multiple independent vendor datasheets . In contrast, the structurally analogous complex tert-butyl 3-bromo-2-oxoazepane-1-carboxylate (Boc-protected core; CAS 1707376-98-4) is often supplied without an explicitly quantified purity specification in standard catalogs, with suppliers noting its availability only upon technical inquiry . This documented 95% purity floor for the target compound mitigates procurement risk for researchers requiring a defined starting material quality.

Analytical Chemistry Quality Control Chemical Procurement

Molecular Weight and Scaffold Differentiation: Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate vs. 6-Membered Piperidine Analog

The target molecule features a seven-membered 2-oxoazepane core (MW 306.2 g/mol) that offers a distinct three-dimensional scaffold compared to six-membered piperidine analogs of identical molecular formula [1]. For example, tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (CAS 301221-79-4) shares the identical molecular formula C12H20BrNO3 and molecular weight (306.2 g/mol) but exhibits different InChI-derived connectivity and, critically, a six-membered piperidine ring instead of the seven-membered azepane. The 2-oxoazepane scaffold has been explicitly prioritized in medicinal chemistry campaigns, such as gamma-secretase inhibitor programs, due to its ability to project substituents into distinct vectors inaccessible to piperidine cores, leading to low nanomolar enzymatic inhibition [2]. This scaffold-dependent geometry is a primary driver for compound selection in lead optimization.

Medicinal Chemistry Scaffold Diversity Ring Size

Storage Stability: Mandatory Cold Chain for Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate vs. Room Temperature Benzenesulfonamide 2-Oxoazepane Conjugates

Authoritative vendor documentation explicitly mandates refrigerated storage at +4°C for the target compound, with additional requirements for storage under inert gas (nitrogen or argon) . In contrast, certain elaborated 2-oxoazepane derivatives bearing a benzenesulfonamide group, such as N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide (MW 505.21), are stable at room temperature . The mandatory cold-chain requirement for the target compound is attributable to the reactive C3-bromine in the smaller, unprotected core scaffold, which is prone to thermal decomposition or hydrolysis. This necessitates planned logistics for procurement and storage, a consideration that does not apply equally across all 2-oxoazepane derivatives.

Stability Storage Conditions Handling and Logistics

Pricing Transparency and Scalability: Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate from Enamine vs. Non-Established Small-Scale Vendors

The target compound's pricing is transparently published by a major chemical distributor (Fujifilm Wako) across a range of scales from 100 mg to 10 g, traceable to a specific manufacturer (Enamine Ltd., Catalog No. EN300-259850) . This contrasts with procurement of the close structural analog tert-butyl 3-bromo-2-oxoazepane-1-carboxylate, for which pricing and discrete batch availability are generally not publicly published and require a technical inquiry . The quantifiable scalability and transparent pricing framework for the target compound reduces procurement friction for multi-stage synthesis projects requiring predictable budgeting.

Procurement Economics Supply Chain Scalability

Limitations Acknowledgment: Absence of Direct, Peer-Reviewed Biological or Physicochemical Head-to-Head Comparisons

An exhaustive search of primary peer-reviewed literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB) did not yield any direct, quantitative head-to-head comparison between the target compound and its closest structural analogs in a biological, pharmacokinetic, or pharmaceutical context [1]. No peer-reviewed IC50, EC50, LogD, solubility, metabolic stability, or in vivo efficacy data were identified for tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate, nor were comparative data sets found for its de-bromo, N-Boc, or six-membered ring analogs. As such, the differentiation evidence presented above is drawn from vendor-documented physicochemical properties, class-level scaffold analysis, and supply-chain transparency — not from direct experimental comparative biology. Potential users should verify these properties under their specific experimental conditions.

Data Gaps Evidence Limitations Transparency

Recommended Research Procurement Scenarios for Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate


Synthesis of 3-Substituted 2-Oxoazepane Libraries via C3-Br Functionalization

The C3-bromine atom of tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution to generate a diverse array of 3-substituted 2-oxoazepane derivatives . This is supported by the compound's 95% minimum purity, which ensures consistent reactivity in multistep parallel synthesis . The non-brominated parent scaffold, 2-oxoazepane, lacks this functionalization site, making the bromo compound essential for library expansion.

Medicinal Chemistry Lead Optimization: Gamma-Secretase and Related Protease Targets

The 2-oxoazepane scaffold has been validated as a core motif in nanomolar gamma-secretase inhibitors, a key target for Alzheimer's disease drug discovery . tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate provides both the active 7-membered lactam core and an N-acetate side chain that can be deprotected to the free carboxylic acid for further derivatization, a strategic divergence from N-Boc protected intermediates that require orthogonal deprotection . This scaffold is relevant for structure-activity relationship (SAR) studies on aspartyl protease inhibitors and other targets, provided that the observed ncomial gamma-secretase activity is class-level and not attributed to this specific intermediate in its prodrug form .

Conformational and Stereochemical Probes for 7-Membered Ring Heterocycles

The chiral nature at C3 (if starting from enantioenriched material) and the inherent conformational flexibility of the 2-oxoazepane ring make this compound a valuable substrate for studying diastereoselective transformations, ring-rearrangement metathesis, or migration reactions . The documented cold-chain storage requirement highlights the compound's thermal sensitivity, which must be factored into experimental design; failure to maintain +4°C storage can lead to premature degradation, as indirectly evidenced by class-level observations of 2-oxoazepane ring rearrangements under acidic or basic conditions .

Negotiation-Critical Procurement for Integrated Drug Discovery Programs (Budgetary Advantage)

The transparent, multi-scale pricing published by Enamine through Fujifilm Wako (100 mg to 10 g) provides a unique advantage over analogs requiring inquiry-only procurement . For integrated drug discovery programs requiring reproducible supply chains and predictable cost structures over multiple years, this published pricing framework enables direct budget forecasting. This is particularly relevant when the total project consumption exceeds gram quantities, where the pricing curve indicates a significant cost-per-gram reduction at the 5 g and 10 g scales compared to the 100 mg or 1 g scale .

Quote Request

Request a Quote for Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.